N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-phenethyloxalamide
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Description
N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C20H20N2O3S2 and its molecular weight is 400.51. The purity is usually 95%.
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Biological Activity
N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-phenethyloxalamide is a complex organic compound notable for its unique structural features, including a thiophene ring system and an oxalamide linkage. This compound has gained attention in medicinal chemistry due to its potential therapeutic properties and applications in advanced materials development. The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing biological pathways and mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N2O3S2, with a molecular weight of 386.48 g/mol. The presence of both thiophene and oxalamide functionalities enhances its chemical reactivity and broadens its potential applications compared to other similar compounds .
The biological activity of this compound is believed to stem from several mechanisms:
- Intermolecular Interactions : The thiophene rings can engage in π-π stacking interactions, while the oxalamide group can form hydrogen bonds, influencing molecular recognition processes and biological pathways.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in regulating neurotransmitter levels in the brain. This suggests potential applications in treating neurodegenerative diseases like Alzheimer’s .
Biological Activity Studies
Preliminary studies have indicated that this compound may exhibit various biological activities, including:
- Antiproliferative Effects : Compounds with similar structures have shown marked antiproliferative effects in mammalian cells, which may be related to their ability to inhibit topoisomerase II, an enzyme involved in DNA replication .
- Neuroprotective Properties : Due to its potential AChE inhibitory activity, this compound may contribute to neuroprotection by maintaining acetylcholine levels in the brain, thereby enhancing cognitive function .
- Antioxidant Activity : The presence of thiophene rings is often associated with antioxidant properties, which could mitigate oxidative stress in various biological systems.
Case Studies
Several studies have explored the biological activities of related compounds:
Properties
IUPAC Name |
N'-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c23-18(16-7-4-12-26-16)17-9-8-15(27-17)13-22-20(25)19(24)21-11-10-14-5-2-1-3-6-14/h1-9,12,18,23H,10-11,13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRNTXDYTJKVQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.